

Application Note and Protocol: Synthesis of 2-Cyano-2-(hydroxyimino)acetamide from Cyanoacetamide

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Compound of Interest

Compound Name: 2-Cyano-2-(hydroxyimino)acetamide

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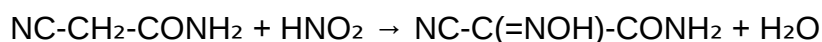
Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Cyano-2-(hydroxyimino)acetamide is a valuable intermediate in the synthesis of various biologically active compounds, including fungicides and other pharmaceutical agents.^{[1][2]} This document provides detailed protocols for the synthesis of **2-cyano-2-(hydroxyimino)acetamide** from cyanoacetamide, summarizing key quantitative data and outlining the experimental workflow. The described methods are based on established literature procedures, offering reliable routes to obtain the target compound.

Reaction Scheme

The synthesis involves the nitrosation of the active methylene group in cyanoacetamide. This is typically achieved using a nitrite salt, such as sodium nitrite, in the presence of an acid, or by using an alkyl nitrite with a base.



Quantitative Data Summary

The following table summarizes the key quantitative data from representative synthetic protocols for **2-cyano-2-(hydroxyimino)acetamide** and its salts.

Parameter	Method 1: Acid-Catalyzed Nitrosation	Method 2: Base-Mediated Nitrosation	Method 3: High-Yield Synthesis of Sodium Salt
Starting Material	N-Aryl-2-cyanoacetamide	Cyanoacetamide	Cyanoacetyl Ethyl Urea
Reagents	Sodium nitrite, Acetic acid	Isoamyl nitrite, Sodium ethoxide	Tertiary Butyl Nitrite, Sodium Ethoxide, DPhEG (catalyst)
Solvent	Dioxane/Water	Ethanol	Ethanol
Temperature	0-5 °C[3]	Below 20 °C	10 °C
Reaction Time	1 hour[3]	1 hour[4]	6 hours[5]
Product	N-Aryl-2-cyano-2-(hydroxyimino)acetamide	Sodium salt of 2-cyano-2-(hydroxyimino)acetamide[4]	Sodium salt of 2-cyano-2-(hydroxyimino)acetamide[5]
Yield	77%[3]	89%[4]	95.0%[5]
Purity	Not specified	Not specified	99.1%[5]
Purification	Recrystallization from ethanol[3]	Filtration and washing[4]	Filtration, washing with water, and drying[5]

Experimental Protocols

Method 1: Acid-Catalyzed Synthesis of N-Aryl-2-cyano-2-(hydroxyimino)acetamide[3]

This protocol describes a general method for the synthesis of N-substituted derivatives, which can be adapted for the parent compound.

- **Dissolution:** Dissolve 10 mmol of the respective N-substituted-2-cyanoacetamide in 20 mL of dioxane in a flask equipped with a magnetic stirrer and placed in an ice bath.
- **Acidification:** Add 1.1 mmol of hydrochloric acid to the stirred solution while maintaining the temperature between 0-5 °C.
- **Nitrosation:** Prepare a solution of 0.69 g (10 mmol) of sodium nitrite in a minimal amount of water. Add this aqueous solution dropwise to the reaction mixture, ensuring the temperature remains between 0-5 °C.
- **Reaction:** Continue stirring the reaction mixture for an additional hour at 0-5 °C.
- **Precipitation and Isolation:** Add water to the reaction mixture to precipitate the product. Collect the solid precipitate by filtration.
- **Purification:** Wash the collected solid with water, dry it, and then recrystallize from ethanol to obtain the pure product.

Method 2: Base-Mediated Synthesis of the Sodium Salt of **2-Cyano-2-(hydroxyimino)acetamide**^[4]

This method provides the sodium salt of the target compound, which can be useful for subsequent reactions.

- **Preparation of Sodium Ethoxide:** Dissolve 11.5 g (0.5 mol) of sodium metal in 200 mL of absolute ethanol under an inert atmosphere.
- **Reaction Mixture:** In a separate flask, prepare a mixture of 42 g (0.5 mol) of cyanoacetamide and 64.4 g (0.55 mol) of isoamyl nitrite in 300 mL of ethanol.
- **Reaction:** Add the freshly prepared sodium ethoxide solution dropwise to the cyanoacetamide mixture while maintaining the temperature below 20 °C.
- **Stirring:** Stir the resulting mixture for 1 hour at room temperature.
- **Isolation:** The sodium salt of **2-cyano-2-(hydroxyimino)acetamide** will precipitate. Collect the product by filtration.

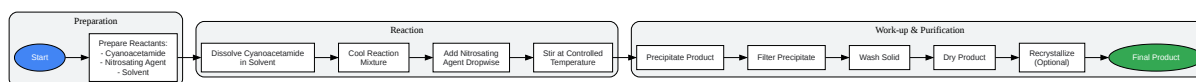
Method 3: High-Yield Synthesis of the Sodium Salt[5]

This protocol is optimized for a high yield and purity of the sodium salt.

- **Reaction Setup:** In a four-necked flask, add 86.2 g of cyanoacetoethyl urea (0.5 mol, assuming 90% purity), 300 g of ethanol, 37.4 g (0.55 mol) of sodium ethoxide, and 0.43 g of DPhEG catalyst.
- **Cooling:** Stir the mixture and cool it down to 10 °C.
- **Addition of Nitrite:** Slowly add 56.7 g (0.55 mol) of tertiary butyl nitrite dropwise to the reaction mixture.
- **Reaction Incubation:** Maintain the reaction mixture at this temperature and stir for 6 hours.
- **Crystallization and Isolation:** After the reaction is complete, cool the mixture to -5 °C to induce crystallization. Filter the precipitate and wash the filter cake twice with water.
- **Drying:** Dry the filter cake to obtain the final product. The mother liquor can be distilled to recover the ethanol.

Visualizations

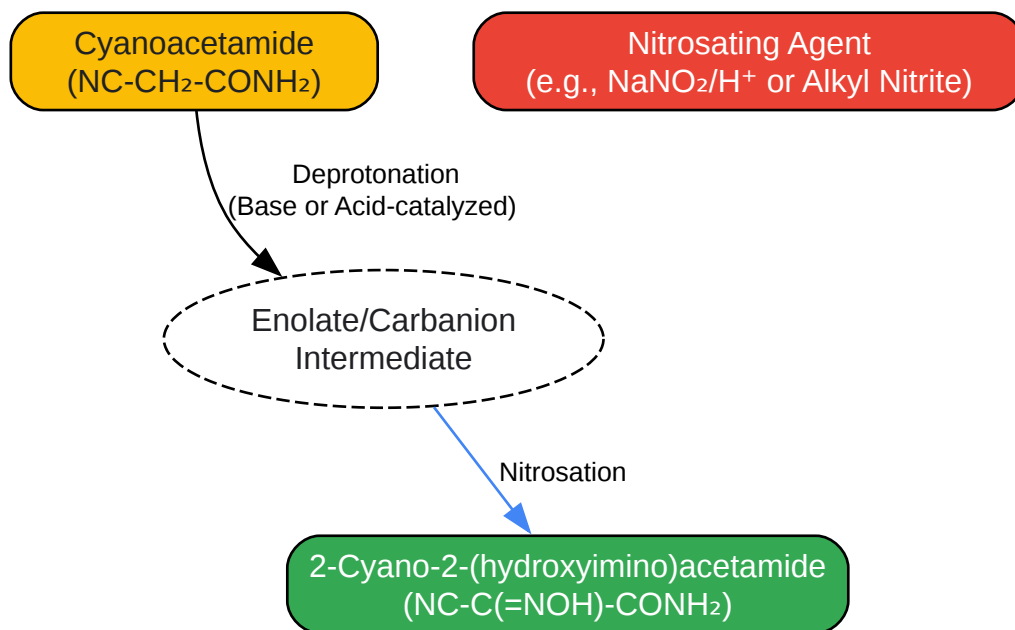
Experimental Workflow for the Synthesis of **2-Cyano-2-(hydroxyimino)acetamide**



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Caption: A flowchart illustrating the general experimental workflow for the synthesis of **2-cyano-2-(hydroxyimino)acetamide**.

Reaction Logic Diagram



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Caption: A diagram illustrating the logical steps in the conversion of cyanoacetamide to the final product.

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